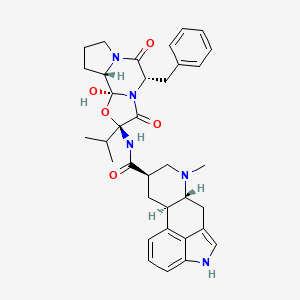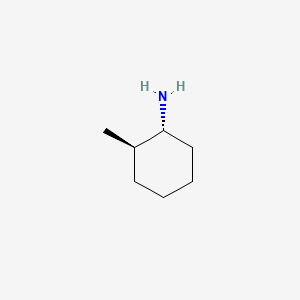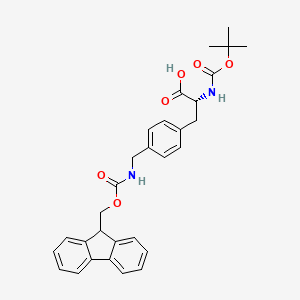
H-Ala-Gly-Gly-Gly-OH
Vue d'ensemble
Description
H-Ala-Gly-Gly-Gly-OH is a short peptide composed of the amino acid alanine (Ala) followed by three glycine (Gly) residues and terminated with a hydroxyl group (OH). This peptide is a linear chain, which can be involved in various chemical reactions and may adopt specific conformations depending on its environment and modifications.
Synthesis Analysis
The synthesis of peptides containing Ala and Gly sequences can be achieved through the condensation of appropriately protected tripeptide units. For instance, a nonapeptide with an Ala–(HO)Gly–Ala sequence was synthesized, which is somewhat related to the tetrapeptide . Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies applied for similar peptides suggest that standard peptide synthesis techniques such as solid-phase synthesis or solution-phase condensation could be employed.
Molecular Structure Analysis
The molecular structure of peptides can be analyzed using various spectroscopic techniques. For example, the nonapeptide with an Ala–(HO)Gly–Ala sequence was found to have a disordered structure in DMSO and water, as indicated by 1H NMR and CD spectral data . Similarly, the structure of a copolypeptide H-(Ala-Gly)9-OH was computed and confirmed to adopt a right-handed α-helix conformation, which could be relevant to the tetrapeptide's structure .
Chemical Reactions Analysis
Peptides can undergo a range of chemical reactions, including complexation with metals and reactions with radicals. The nonapeptide mentioned earlier forms a 1:3 complex with iron(III) ions, facilitated by hydroxamate groups . Additionally, the hydrogen abstraction reactions of Gly and Ala residues by hydroxyl radicals have been studied, which could be relevant to the tetrapeptide's reactivity, especially considering the presence of Gly residues .
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides like this compound can be inferred from studies on similar molecules. For instance, the dipeptide H-Ala-Phe-OH has been structurally characterized and shown to coordinate with Au(III) ions . While this dipeptide is not identical to this compound, the coordination ability of peptides with metals and their protonation behavior can provide insights into the tetrapeptide's properties.
Applications De Recherche Scientifique
Conformational Studies and Disease Mechanisms
- Conformational Changes in Peptides: The research by (Owen et al., 2012) focused on how the hydroxyl radical (•OH) can initiate the unfolding of amino acid residues like Gly and Ala. This study is significant for understanding peptide folding and misfolding, which is crucial in diseases like Alzheimer’s.
Nuclear Magnetic Resonance (NMR) Studies
- Chemical Shifts in Peptides: (Merutka et al., 1995) utilized 1H NMR to study proton chemical shifts in disordered peptides, including H-Ala-Gly-Gly-Gly-OH. This research aids in understanding the structural dynamics of peptides in different environments.
Peptide Synthesis and Racemization
- Racemization in Peptide Synthesis: Research by (Izumiya et al., 1971) investigated the racemization of peptides during synthesis, using tripeptides like H-Ala-Gly-Gly-OH. This is vital for ensuring the purity and efficacy of synthesized peptides in various applications.
Structural Analysis of Polypeptides
- Structural Analysis of Copolypeptides: The study by (Souma et al., 2008) provided detailed insights into the structure of sequential copolypeptides, including those containing Ala and Gly. This kind of research is fundamental for the design and development of new biomaterials.
Coordination Chemistry and Metal Complexes
- Au(III)-Complexes with Peptides: (Kolev et al., 2006) explored the synthesis and characterization of gold complexes with peptides like H-Gly-Ala-OH. Understanding metal-peptide interactions is crucial for applications in bioinorganic chemistry and medicinal chemistry.
Safety and Hazards
“H-Ala-Gly-Gly-Gly-OH” is intended for research and development use only and is not recommended for medicinal, household, or other uses . It may cause an allergic skin reaction. Protective measures such as avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation are advised .
Mécanisme D'action
Target of Action
Peptides generally interact with specific receptors or enzymes in the body, triggering a series of biochemical reactions .
Mode of Action
The mode of action of H-Ala-Gly-Gly-Gly-OH involves its interaction with its target, leading to changes in the biochemical environment. The peptide bond formation between amino acids is a crucial process in this interaction . The peptide bond is formed between the carboxyl group of one amino acid and the amino group of another, resulting in the release of a water molecule .
Biochemical Pathways
Peptides generally influence various biochemical pathways depending on their sequence and the nature of the amino acids they contain . They can affect protein synthesis, enzymatic reactions, signal transduction pathways, and more .
Pharmacokinetics
Peptides are generally known to have poor oral bioavailability due to their size, charge, and susceptibility to enzymatic degradation . They are often administered via injection to bypass these barriers .
Result of Action
These effects can include triggering or inhibiting specific cellular processes, modulating immune responses, and more .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and more . For instance, the stability of peptides can be affected by the presence of proteolytic enzymes, which can degrade peptides .
Propriétés
IUPAC Name |
2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O5/c1-5(10)9(18)13-3-7(15)11-2-6(14)12-4-8(16)17/h5H,2-4,10H2,1H3,(H,11,15)(H,12,14)(H,13,18)(H,16,17)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEULKIZRPKJGIH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428556 | |
| Record name | Glycine, N-[N-(N-L-alanylglycyl)glycyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5123-42-2 | |
| Record name | Glycine, N-[N-(N-L-alanylglycyl)glycyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-ALANYLGLYCYLGLYCYLGLYCINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)


